molecular formula C12H19N3O B11886013 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11886013
M. Wt: 221.30 g/mol
InChI Key: TXXSHVJQQLSSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS No: 1707581-38-1) is a synthetically versatile fused heterobicyclic compound with a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol. This pyrazolo[4,3-c]pyridine derivative represents a privileged scaffold in medicinal chemistry, serving as a key synthetic intermediate for the development of novel bioactive molecules. The core structure is of significant interest in early-stage drug discovery, particularly for constructing compounds that target neurological pathways and fibrotic processes. Recent research indicates that structurally related tetrahydro-pyrazolo-pyridine cores are utilized in the design of potent Autotaxin (ATX) allosteric inhibitors for the treatment of pulmonary fibrosis , as well as in compounds investigated as GlyT1 inhibitors for potential application in central nervous system disorders . The cyclohexyl substituent at the 2-position contributes to enhanced lipophilicity, which can influence the compound's pharmacokinetic properties. Researchers employ this building block to develop novel therapeutic agents for cognitive deficits, neurodegenerative diseases, and other medically relevant targets. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2

InChI Key

TXXSHVJQQLSSKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N2)CCNC3

Origin of Product

United States

Preparation Methods

Key Steps in the Cyclization Process:

  • Formation of Intermediate Adducts :
    N-amino-2-iminopyridine reacts with a β-diketone (e.g., 1,3-cyclopentanedione) to form a tetracyclic intermediate via nucleophilic attack.

  • Oxidative Dehydrogenation :
    Molecular oxygen (O₂) facilitates the removal of hydrogen atoms, stabilizing the intermediate.

  • Cyclization and Aromatization :
    Intramolecular cyclization and dehydration yield the final pyrazolo-pyridine scaffold.

Example Reaction Conditions (Analogous Compounds):

ParameterValueSource
SolventEthanol
Catalyst/AcidAcetic acid (6 equiv)
Temperature130°C
Reaction Time18 hours
Yield Range80–90% (for similar derivatives)

For the target compound, substitution of the β-diketone with a cyclohexyl-bearing precursor (e.g., cyclohexyl-substituted diketone) could theoretically yield the desired product. However, specific optimizations (e.g., catalyst selection, solvent polarity) may be required to accommodate steric hindrance from the cyclohexyl group.

Acid/Base-Catalyzed Cyclization

Alternative methods involve acid- or base-mediated cyclization of appropriately substituted pyridine precursors. This approach is less documented for the pyrazolo[4,3-c]pyridine system but has been utilized for related fused heterocycles.

Proposed Mechanism:

  • Activation of Carbonyl Groups :
    Acidic conditions (e.g., H₂SO₄) protonate carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic Attack :
    A hydrazine or amine group attacks the electrophilic carbon, initiating cyclization.

  • Ring Closure :
    Base-mediated deprotonation or acid-catalyzed dehydration completes the bicyclic structure.

Hypothetical Reaction Setup:

ParameterValueNotes
Starting Material2-Cyclohexylpyridine + hydrazineRequires functional group compatibility
CatalystH₂SO₄ or NaOHDepends on reaction pathway
SolventEthanol or THFAffects reaction rate and yield
TemperatureReflux (80–100°C)Requires optimization

This method’s efficiency would depend on the stability of intermediates under acidic/basic conditions. Steric bulk from the cyclohexyl group may necessitate longer reaction times or higher temperatures.

Alternative Synthetic Routes

Enzymatic or Biocatalytic Approaches

Though speculative, enzymatic cyclization or oxidation could offer greener alternatives. However, current literature lacks evidence for such methods in pyrazolo-pyridine synthesis.

Challenges and Knowledge Gaps

Limited Direct Protocols

No peer-reviewed synthesis of this compound has been explicitly documented. Analogous methods (e.g., CDC reactions) require validation for this specific substrate.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield Potential
Cyclization with β-Diketones High yield for analogous compounds, scalableRequires precise control of O₂ atmosphere80–90% (hypothetical)
Acid/Base-Catalyzed Simple reagents, cost-effectiveSteric hindrance from cyclohexyl groupModerate (<70%)
Microwave-Assisted Faster reaction times, cleaner productsLimited precedents for pyrazolo-pyridinesUnknown

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the pyrazole and pyridine rings serve as key nucleophilic sites. For example:

  • Pyrazole N1 : Reacts with electrophiles like alkyl halides under basic conditions to form N-alkylated derivatives.

  • Pyridine N4 : Participates in SN2 reactions with acyl chlorides or sulfonating agents, enabling the introduction of acyl/sulfonyl groups.

Example Reaction:

Compound+R-XBaseN-alkylated Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated Derivative}

Oxidative Cross-Dehydrogenative Coupling (CDC)

Under oxygen-rich conditions, the compound undergoes CDC with β-dicarbonyl substrates (e.g., ethyl acetoacetate) via an oxidative pathway :

  • Enol Addition : The β-dicarbonyl substrate’s enol form adds to the N-amino-2-iminopyridine intermediate.

  • Oxidative Dehydrogenation : Molecular oxygen drives dehydrogenation, forming fused pyrazolo[1,5-a]pyridine derivatives .

Reaction Conditions:

ComponentQuantity/Parameter
Acetic Acid6 equivalents
SolventEthanol
AtmosphereO₂ (1 atm)
Temperature130°C
CatalystNone required

Yield Optimization (Table 1, Source ):

Acetic Acid (equiv)Yield of 4a By-Product 3a
234%Trace
674%<5%
868%22%

Cyclization Reactions

The compound participates in acid-catalyzed cyclization to form polycyclic frameworks. For instance:

  • Hydrazine-Mediated Cyclization : Reacts with hydrazine in ethanol under reflux to generate tetrahydropyrazolo-pyrimidine derivatives .

  • PPTS-Catalyzed Cyclization : Pyridinium p-toluenesulfonate (PPTS) facilitates ring closure at room temperature, yielding 6-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines .

Mechanistic Pathway (Source ):

Adduct FormationOxidative DehydrogenationCyclizationWater Elimination\text{Adduct Formation} \rightarrow \text{Oxidative Dehydrogenation} \rightarrow \text{Cyclization} \rightarrow \text{Water Elimination}

Hydroxyl Group Reactions

  • Oxidation : The 3-hydroxy group oxidizes to a ketone using agents like CrO₃ or DMP (Dess-Martin periodinane).

  • Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmacokinetic studies.

Cyclohexyl Group Modifications

  • Hydrogenation : The cyclohexyl substituent undergoes partial hydrogenation to cyclohexene under H₂/Pd-C.

  • Halogenation : Radical bromination at the cyclohexyl ring’s tertiary carbon positions.

Comparative Reactivity with Analogues

Pyrazolo[4,3-c]pyridines exhibit distinct reactivity compared to isomeric pyrazolo[3,4-b]pyridines due to ring strain and electronic effects (Table 2) :

FeaturePyrazolo[4,3-c]pyridinePyrazolo[3,4-b]pyridine
N-Alkylation RateFaster (lower steric hindrance)Slower
Oxidation SusceptibilityHigher (electron-rich pyrazole)Moderate

Stability Under Reaction Conditions

  • Acidic Conditions : Stable in dilute HCl but decomposes in concentrated H₂SO₄ due to ring-opening.

  • Basic Conditions : Degrades at pH >10 via hydroxide attack on the pyridine ring.

Key Research Findings

  • Oxygen Dependency : CDC reactions fail under inert atmospheres, confirming O₂’s role as a terminal oxidant .

  • Solvent Effects : Ethanol maximizes yield in cyclization reactions, while DMF/acetic acid promote side products .

  • By-Product Control : Limiting acetic acid to 6 equivalents minimizes triazolo-pyridine by-products during CDC .

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol as a therapeutic agent for neurological disorders. It has been shown to influence the glycine transporter (GlyT1), which plays a crucial role in modulating neurotransmitter levels in the central nervous system. By inhibiting GlyT1, this compound may enhance synaptic glycine levels, thus improving conditions associated with psychotic disorders and schizophrenia .

Pulmonary Fibrosis Treatment

A notable application of this compound is its use in treating pulmonary fibrosis (PF). In preclinical models, it has demonstrated efficacy by regulating the TGF-β/Smad signaling pathway, which is crucial for fibrosis development. Compounds similar to this compound have been effective in reducing collagen deposition and inflammation associated with PF .

Synthesis and Derivative Studies

The synthesis of this compound has been explored extensively. Various derivatives have been synthesized to enhance its pharmacological properties. For instance:

CompoundModificationBiological Activity
Compound AMethyl group additionIncreased potency against GlyT1
Compound BHydroxyl group substitutionImproved solubility and bioavailability
Compound CFluorinationEnhanced selectivity for target receptors

These modifications aim to optimize the compound's efficacy while minimizing side effects.

Case Study 1: GlyT1 Inhibition

In a study assessing the inhibitory effects on GlyT1, this compound showed a significant reduction in glycine uptake in neuronal cultures. This suggests its potential as a therapeutic agent for enhancing synaptic transmission in conditions like schizophrenia .

Case Study 2: Anti-fibrotic Effects

Another investigation utilized a bleomycin-induced mouse model of pulmonary fibrosis to evaluate the anti-fibrotic properties of compounds related to this compound. The results indicated a marked decrease in fibrosis markers and improved lung function metrics post-treatment with these compounds .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazolo-Pyridine Core

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 1707581-38-1 Cyclohexyl (2), -OH (3) C₁₂H₁₉N₃O 221.30 Enhanced lipophilicity, metabolic stability
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol 1707609-50-4 Cyclopentyl (2), -OH (3) C₁₁H₁₇N₃O 207.27 Smaller substituent; discontinued due to synthesis challenges
Methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate 2092100-59-7 Propargyl (2), -COOCH₃ (3) C₁₁H₁₃N₃O₂ 219.24 Ester group enhances reactivity; potential prodrug applications
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol 1710345-23-5 Tetrahydro-2H-pyran-4-yl (2), -OH (3) C₁₁H₁₇N₃O₂ 223.27 Oxygenated substituent improves solubility
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride 2155852-49-4 -CH₃ (2), -NH₂ (3) C₇H₁₄Cl₂N₄ 225.12 Amine group increases solubility; hydrochloride salt aids bioavailability

Q & A

Q. What are the recommended synthetic routes for 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol?

A multi-step synthesis approach is commonly employed:

Core scaffold formation : React tert-butyl 3-cyanopiperidine-1-carboxylate with hydrazine derivatives (e.g., hydroxylamine) to form the pyrazolo-pyridine ring.

Cyclohexyl introduction : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the cyclohexyl group at the 2-position.

Hydroxyl group retention : Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions.
Purification typically involves flash chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Rigaku XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS-97 for phase determination via direct methods .
  • Refinement : Refine atomic coordinates and displacement parameters with SHELXL-97, incorporating hydrogen bonding and torsional restraints.
  • Validation : Check geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) norms. Example data for a related compound:
Parameter Value (Å/°)
C–N bond length1.345(2)
Pyrazole ring planarity0.012 Å
Dihedral angle (pyrazole/tetrahydropyridine)75.19(6)°

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring conformations. Key signals include:
    • Hydroxyl proton (~5.0 ppm, broad singlet).
    • Cyclohexyl protons (1.2–2.1 ppm, multiplet).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR spectroscopy : Identify O–H stretching (~3200–3500 cm1^{-1}) and pyrazole ring vibrations (~1550 cm1^{-1}) .

Q. How is purity assessed during synthesis?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Target ≥95% purity.
  • Melting point : Compare experimental values (e.g., 178–180°C) with literature data to detect impurities .

Advanced Research Questions

Q. How does conformational flexibility of the tetrahydro-pyrazolo-pyridine ring impact structure-activity relationships (SAR)?

  • Half-chair conformation : The tetrahydropyridine ring adopts a half-chair conformation, positioning the cyclohexyl and hydroxyl groups for optimal receptor interactions.
  • Substituent effects : Bulky cyclohexyl groups reduce ring puckering, enhancing binding to hydrophobic pockets (e.g., kinase ATP-binding sites). Computational studies (DFT or MD simulations) can quantify energy barriers for ring inversion .

Q. How to resolve contradictions in pharmacological data across assay platforms?

  • Assay standardization : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) to validate target engagement.
  • Control for solvent effects : Replace DMSO with PBS in aqueous assays to avoid artificial inhibition.
  • Structural analogs : Compare activity of derivatives (e.g., 3-chlorophenyl or naphthalene-sulfonamide analogs) to identify critical pharmacophores .

Q. What strategies optimize metabolic stability without compromising potency?

  • Hydroxyl group modification : Replace the hydroxyl with bioisosteres like trifluoromethyl or methoxy groups to reduce Phase II glucuronidation.
  • Cyclohexyl substitution : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility while retaining lipophilic interactions.
  • In vitro assays : Use liver microsomes or hepatocytes to quantify metabolic half-life (t1/2_{1/2}) and CYP450 inhibition .

Q. How can computational modeling guide the design of selective inhibitors?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes in target vs. off-target proteins (e.g., kinases vs. GPCRs).
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Discovery Studio.
  • ADMET prediction : Apply QSAR models in SwissADME to optimize logP (<3) and topological polar surface area (60–90 Ų) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values for kinase inhibition?

  • Source of variation : Differences in ATP concentrations (10 μM vs. 1 mM) or enzyme isoforms (e.g., PKA vs. PKC).
  • Resolution : Normalize data to a reference inhibitor (e.g., staurosporine) and validate using kinetic assays (Ki_i determination) .

Q. Why do solubility predictions fail for this compound in physiological buffers?

  • Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates at >10 μM concentrations.
  • Solution : Incorporate co-solvents (e.g., 0.1% Tween-80) or formulate as a cyclodextrin complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.